molecular formula C41H44N6O6 B14233088 D-Phenylalanyl-D-alanyl-D-tryptophyl-D-phenylalanyl-D-phenylalanine CAS No. 644997-24-0

D-Phenylalanyl-D-alanyl-D-tryptophyl-D-phenylalanyl-D-phenylalanine

Cat. No.: B14233088
CAS No.: 644997-24-0
M. Wt: 716.8 g/mol
InChI Key: VHBSGOCMDJAKMD-RSRXNXNWSA-N
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Description

D-Phenylalanyl-D-alanyl-D-tryptophyl-D-phenylalanyl-D-phenylalanine is a synthetic pentapeptide composed exclusively of D-amino acids. Its sequence includes two D-phenylalanine (D-Phe) residues, one D-alanine (D-Ala), one D-tryptophan (D-Trp), and another D-phenylalanine. The all-D configuration confers resistance to proteolytic degradation, enhancing its stability in biological systems compared to L-amino acid peptides . This peptide’s molecular formula is C₄₁H₅₂N₆O₁₀ (molecular weight ≈ 813.9 g/mol), with high hydrophobicity due to aromatic side chains from phenylalanine and tryptophan residues.

Properties

CAS No.

644997-24-0

Molecular Formula

C41H44N6O6

Molecular Weight

716.8 g/mol

IUPAC Name

(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C41H44N6O6/c1-26(44-38(49)32(42)21-27-13-5-2-6-14-27)37(48)45-35(24-30-25-43-33-20-12-11-19-31(30)33)40(51)46-34(22-28-15-7-3-8-16-28)39(50)47-36(41(52)53)23-29-17-9-4-10-18-29/h2-20,25-26,32,34-36,43H,21-24,42H2,1H3,(H,44,49)(H,45,48)(H,46,51)(H,47,50)(H,52,53)/t26-,32-,34-,35-,36-/m1/s1

InChI Key

VHBSGOCMDJAKMD-RSRXNXNWSA-N

Isomeric SMILES

C[C@H](C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@H](CC3=CC=CC=C3)C(=O)N[C@H](CC4=CC=CC=C4)C(=O)O)NC(=O)[C@@H](CC5=CC=CC=C5)N

Canonical SMILES

CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CC5=CC=CC=C5)N

Origin of Product

United States

Preparation Methods

Enzymatic Synthesis of D-Amino Acid Precursors

The synthesis of D-configured amino acids is a critical first step in preparing this peptide. Two primary enzymatic approaches dominate the literature: phenylalanine racemase-mediated interconversion and phenylalanine ammonia lyase (PAL)-catalyzed amination .

Phenylalanine Racemase Catalysis

Phenylalanine racemase (EC 5.1.1.11) catalyzes the ATP-dependent interconversion of L- and D-phenylalanine. Studies have demonstrated that this enzyme exhibits dual activity, enabling both racemization and activation of phenylalanine residues. Key parameters for optimal racemization include:

  • Substrate Specificity : The enzyme shows a higher affinity for L-phenylalanine ($$Km = 2.0 \times 10^{-5}\, \text{M}$$) than ATP ($$Km = 1.5 \times 10^{-4}\, \text{M}$$).
  • Cofactor Requirements : ATP is consumed during the conversion of L-phenylalanine to the D-isomer, with AMP and pyrophosphate (PP$$_i$$) enhancing reaction rates.
  • pH and Reductant Sensitivity : The racemization of L-phenylalanine to D-phenylalanine is highly dependent on pH (optimum: 8.5–9.0) and dithiothreitol (DTT) concentration (optimum: 0.1 M).
Table 1: Kinetic Parameters of Phenylalanine Racemase
Parameter Value
$$K_m$$ (L-Phenylalanine) $$2.0 \times 10^{-5}\, \text{M}$$
$$K_m$$ (ATP) $$1.5 \times 10^{-4}\, \text{M}$$
Activation Energy $$10.9 \times 10^3\, \text{cal/mol}$$
Optimal DTT Concentration 0.1 M (L→D), 0.05 M (D→L)

PAL-Catalyzed Deracemization

Phenylalanine ammonia lyase (PAL) offers an alternative route to D-phenylalanine derivatives via a one-pot chemoenzymatic cascade. This method combines PAL-mediated amination of cinnamic acids with stereoselective oxidation and nonselective reduction to achieve deracemization.

  • Mechanism : PAL converts cinnamic acids to racemic phenylalanine, followed by enantioselective oxidation of the L-isomer to imino acids using L-amino acid deaminase (LAAD). Borane-mediated reduction regenerates the racemic mixture, enriching the D-enantiomer.
  • Yield and Enantiomeric Excess (ee) : For $$p$$-nitrophenylalanine, this method achieves 78% conversion with >99% ee for the D-isomer.
Table 2: Performance of PAL-Deracemization Cascade
Substrate Conversion (%) ee (%)
$$p$$-Nitrophenylalanine 78 >99
$$m$$-Chlorophenylalanine 65 98
$$o$$-Fluorophenylalanine 58 97

Solid-Phase Peptide Synthesis (SPPS)

After obtaining enantiomerically pure D-amino acids, SPPS is employed to assemble the pentapeptide. This method ensures sequential coupling with minimal epimerization.

Resin Selection and Activation

  • Resin Type : Wang resin (hydroxyl-based) or Rink amide resin is commonly used for C-terminal carboxyl or amide groups, respectively.
  • Activation : Amino acids are activated using $$O$$-(benzotriazol-1-yl)-$$N,N,N',N'$$-tetramethyluronium hexafluorophosphate (HBTU) or diisopropylcarbodiimide (DIC).

Coupling and Deprotection

  • Coupling Conditions : Each D-amino acid is coupled in dimethylformamide (DMF) with a 3–5-fold molar excess to ensure complete reaction.
  • Deprotection : The Fmoc (fluorenylmethyloxycarbonyl) group is removed using 20% piperidine in DMF.

Cleavage and Purification

  • Cleavage Cocktail : A mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS) (95:2.5:2.5) cleaves the peptide from the resin.
  • Purification : Reverse-phase high-performance liquid chromatography (HPLC) with a C18 column resolves the crude product, achieving >95% purity.
Table 3: SPPS Parameters for Pentapeptide Assembly
Step Reagents/Conditions Duration
Resin Swelling DMF, 2 hours 2 hours
Fmoc Deprotection 20% piperidine/DMF 2 × 5 min
Coupling 4 eq amino acid, HBTU, DIPEA 1 hour
Final Cleavage TFA/H$$_2$$O/TIS (95:2.5:2.5) 3 hours

Industrial-Scale Production Considerations

For large-scale synthesis, automated peptide synthesizers enhance reproducibility and yield. Key advancements include:

  • Continuous Flow Systems : Reduce solvent use and improve reaction kinetics.
  • Enzyme Immobilization : PAL and racemase immobilized on magnetic nanoparticles enable reuse over multiple cycles.

Chemical Reactions Analysis

Types of Reactions

D-Phenylalanyl-D-alanyl-D-tryptophyl-D-phenylalanyl-D-phenylalanine can undergo various chemical reactions, including:

    Oxidation: The tryptophan residue can be oxidized using reagents like hydrogen peroxide.

    Reduction: Reduction reactions can target disulfide bonds if present in modified versions of the peptide.

    Substitution: Amino acid residues can be substituted with other functional groups using specific reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: N-hydroxysuccinimide (NHS) esters for amine modifications.

Major Products

The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of tryptophan can lead to the formation of kynurenine derivatives.

Scientific Research Applications

D-Phenylalanyl-D-alanyl-D-tryptophyl-D-phenylalanyl-D-phenylalanine has several applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and modifications.

    Biology: Investigated for its potential role in protein-protein interactions and enzyme inhibition.

    Medicine: Explored for its therapeutic potential in targeting specific biological pathways.

    Industry: Utilized in the development of peptide-based materials and sensors.

Mechanism of Action

The mechanism of action of D-Phenylalanyl-D-alanyl-D-tryptophyl-D-phenylalanyl-D-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

a) D-3,3-Diphenylalanine
  • Molecular Formula: C₁₅H₁₅NO₂ (MW: 241.29 g/mol)
  • Structure : A D-alanine derivative with two phenyl groups at the β-carbon.
  • Synthesis : Enzymatic methods using phenylalanine ammonia lyases (PALs) .
  • Properties : Increased lipophilicity enhances membrane permeability compared to linear peptides.
  • Applications: Studied for enzyme inhibition and self-assembly into nanostructures .
b) 3-Amino-D-Phenylalanine
  • Molecular Formula : C₉H₁₂N₂O₂ (MW: 180.2 g/mol)
  • Structure: D-Phe with an amino group at the 3-position of the phenyl ring.
  • Synthesis : Chemical modification of D-Phe.
  • Properties : Enhanced polarity for conjugation or receptor targeting.
  • Applications : Used in probing receptor-ligand interactions .
c) 4-(Trifluoromethyl)-DL-Phenylalanine
  • Molecular Formula: C₁₀H₁₀F₃NO₂ (MW: 239.19 g/mol)
  • Structure : Phe with a trifluoromethyl (-CF₃) group at the 4-position.
  • Synthesis : Chemical synthesis via electrophilic substitution.
  • Properties : Electron-withdrawing -CF₃ group improves metabolic stability and binding specificity.
  • Applications: Potential use in fluorinated drug analogs .

Physicochemical and Functional Comparisons

Compound Molecular Weight Key Structural Features Hydrophobicity Protease Resistance Potential Applications
D-Phe-D-Ala-D-Trp-D-Phe-D-Phe 813.9 g/mol All-D pentapeptide, 3 Phe, 1 Trp High High Antimicrobial, enzyme inhibition
D-3,3-Diphenylalanine 241.29 g/mol Branched β-carbon with two phenyl groups Very high Moderate Nanostructures, enzyme inhibition
3-Amino-D-Phenylalanine 180.2 g/mol 3-NH₂ substitution on Phe ring Moderate Low Receptor targeting, bioconjugation
4-(Trifluoromethyl)-DL-Phenylalanine 239.19 g/mol 4-CF₃ substitution on Phe ring Moderate High Fluorinated drug development
Key Findings:

Protease Resistance: The all-D pentapeptide exhibits superior stability compared to L-peptides and single-modified residues (e.g., 3-Amino-D-Phe) .

Functional Groups : The -CF₃ group in 4-Trifluoromethyl-DL-Phe enhances electronegativity, which may optimize binding to hydrophobic enzyme pockets .

Biological Activity

D-Phenylalanyl-D-alanyl-D-tryptophyl-D-phenylalanyl-D-phenylalanine is a synthetic peptide composed entirely of D-amino acids. This unique configuration enhances its stability against enzymatic degradation and influences its interactions with biological systems. The compound has garnered attention for its potential therapeutic applications, particularly in pain modulation and receptor interactions.

Chemical Structure and Synthesis

This compound has the molecular formula C35H40N6OC_{35}H_{40}N_6O and a molecular weight of approximately 716.8 g/mol . The synthesis of this compound typically employs solid-phase peptide synthesis (SPPS), which allows for precise control over the sequence and configuration of amino acids. The process includes:

  • Anchoring the first amino acid to a solid resin.
  • Sequential addition of subsequent amino acids.
  • Cleavage from the resin and purification to obtain the final peptide product.

Analgesic Properties

Research indicates that this compound may exhibit analgesic properties by modulating pain signaling pathways. The compound's ability to interact with specific receptors or enzymes involved in pain perception suggests potential therapeutic benefits. For instance, it may inhibit enzymes like carboxypeptidase A, which is responsible for degrading enkephalins—peptides that act as natural pain relievers by binding to opioid receptors.

Interaction with Receptors

The presence of multiple phenylalanine residues in this peptide enhances its binding affinity to various biological targets, including neurotransmitter systems. These interactions can influence mood and pain perception, making it a candidate for further research in treating conditions related to pain and mood disorders.

Comparative Analysis with Similar Compounds

The following table summarizes some structural features and biological activities of compounds similar to this compound:

Compound NameStructural HighlightsUnique Features
D-Tryptophyl-D-alanylisoleucineContains tryptophan instead of phenylalaninePotentially different binding affinities
D-Valyl-D-alanylisoleucineIncorporates valine within the sequenceVariation in hydrophobic interactions
D-Tryptophyl-D-alanyldiphenylalanineIncludes two phenylalanines and tryptophanEnhanced aromatic interactions

Case Studies and Research Findings

  • Pain Modulation Studies : Clinical studies have explored the analgesic effects of D-amino acid peptides, including this compound. These studies suggest that the compound may effectively reduce pain perception through its interaction with opioid receptors.
  • Neurotransmitter Interaction : Investigations into the effects of D-phenylalanine on neurotransmitter levels indicate that it may influence the synthesis of norepinephrine and dopamine, neurotransmitters associated with mood regulation . However, further research is needed to elucidate these mechanisms fully.
  • Stability and Therapeutic Potential : The unique arrangement of D-amino acids contributes to the compound's stability against proteolytic enzymes, making it a promising candidate for therapeutic applications where prolonged activity is desired.

Q & A

Basic Research Questions

Q. What are the primary chemical synthesis methods for D-Phenylalanyl-D-alanyl-D-tryptophyl-D-phenylalanyl-D-phenylalanine, and what parameters are critical for yield optimization?

  • Answer : Solid-phase peptide synthesis (SPPS) is commonly used, employing Fmoc- or Boc-protected D-amino acids. Critical parameters include coupling efficiency (monitored via Kaiser test), deprotection time, and resin choice. For example, D-Ala-D-Ala ligation requires anhydrous conditions with dichloromethane or DMF as solvents and catalysts like HOBt/DIC . Racemization risks during activation necessitate low-temperature (0–4°C) and short reaction times. Post-synthesis, HPLC purification (C18 columns, acetonitrile/water gradient) and mass spectrometry (MALDI-TOF) validate sequence integrity .

Q. How can the chirality and sequence fidelity of this peptide be confirmed post-synthesis?

  • Answer : Use a combination of circular dichroism (CD) to confirm D-amino acid chirality and enzymatic digestion with L-specific proteases (e.g., trypsin) to detect undesired L-residues. LC-MS/MS sequencing identifies positional accuracy, while NMR (e.g., 1H^{1}\text{H}, 13C^{13}\text{C}) resolves backbone conformation. Chiral HPLC with crown ether columns can separate D/L enantiomers .

Q. What are the known biological activities of D-configured peptides, and how are these assessed experimentally?

  • Answer : D-peptides often evade proteolytic degradation, enhancing pharmacokinetic stability. Bioactivity is tested via receptor-binding assays (e.g., δ-opioid receptor binding for analogs in ) and antimicrobial activity screens (MIC assays against Gram-positive bacteria, referencing vancomycin resistance in ). Cell viability assays (MTT) assess cytotoxicity .

Advanced Research Questions

Q. How do enzymatic cascade systems improve the synthesis of D-configured peptides, and what are their limitations?

  • Answer : Multi-enzyme systems (e.g., D-amino acid transaminases and ligases) enable ATP-dependent coupling, as seen in D-Ala-D-Ala ligase mutants ( ). Optimizing cofactor regeneration (e.g., NADPH for reductases) and substrate channeling enhances efficiency. Limitations include enzyme inhibition by byproducts and scalability challenges. Directed evolution of ligases (e.g., Phe261Tyr mutation in LmDdl2) can bias toward specific dipeptide/depsipeptide products .

Q. What experimental strategies resolve contradictions in bioactivity data across different assays?

  • Answer : Orthogonal assays are critical. For example, discrepancies in antimicrobial activity may arise from assay pH or inoculum size. Validate via:

  • Dose-response curves in multiple cell lines.
  • Binding affinity measurements (SPR or ITC) to confirm target engagement.
  • Structural analysis (X-ray crystallography) to correlate activity with conformation .

Q. How does the D-configuration influence interactions with bacterial peptidoglycan precursors, and what implications does this have for antibiotic resistance?

  • Answer : D-Ala-D-Lac termini in peptidoglycan (vs. D-Ala-D-Ala) reduce vancomycin affinity. Study this using:

  • Competitive binding assays with fluorescent vancomycin probes.
  • Molecular dynamics simulations to compare hydrogen bonding with D-Ala-D-Ala ligase mutants (e.g., F261Y in LmDdl2, ).
  • PG precursor analysis via HPLC in resistant vs. susceptible strains .

Q. What methodologies assess the thermodynamic stability of D-configured peptides under physiological conditions?

  • Answer : Use differential scanning calorimetry (DSC) to measure melting temperatures (TmT_m) and circular dichroism (CD) to monitor secondary structure changes across pH (2–10) and temperature (25–95°C). Accelerated degradation studies (e.g., 40°C/75% RH) coupled with LC-MS identify hydrolysis-prone residues .

Methodological Considerations Table

Research Aspect Key Techniques Evidence References
Synthesis OptimizationSPPS, HPLC, MALDI-TOF
Chirality ValidationCD, Chiral HPLC, Enzymatic Digestion
Bioactivity ScreeningReceptor Binding Assays, MIC, MTT
Structural AnalysisNMR, X-ray Crystallography, MD Simulations
Enzyme EngineeringDirected Evolution, ITC, SPR

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